3-Amino-3-methyl-1-(morpholin-4-yl)butan-1-one
Overview
Description
3-Amino-3-methyl-1-(morpholin-4-yl)butan-1-one is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research has identified tertiary aminoalkanols, related to 3-Amino-3-methyl-1-(morpholin-4-yl)butan-1-one, as potential antitumor agents. A study conducted by Isakhanyan et al. (2016) synthesized and tested compounds for antitumor activity, noting promising biological properties.
Antibacterial Activity
Another study by Isakhanyan et al. (2014) focused on the synthesis of tertiary aminoalkanols and evaluated their antibacterial activity. The results indicate potential for developing new antibacterial agents.
Synthesis of Antimicrobials
Kumar et al. (2007) conducted a study on synthesizing potent antimicrobials, including derivatives of arecoline and phendimetrazine, utilizing morpholine-related compounds (Kumar, Sadashiva, & Rangappa, 2007).
Peptidomimetic Chemistry
Sladojevich et al. (2007) reported on synthesizing enantiopure Fmoc-protected morpholine-3-carboxylic acid, demonstrating its compatibility with solid-phase peptide synthesis. This is significant for applications in peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007).
Inhibition of Norepinephrine Transporter
A study by O'Neill et al. (2011) identified a series of compounds, including morpholine derivatives, as potent inhibitors of the norepinephrine transporter. This has implications for treating various neurological conditions (O'Neill et al., 2011).
Hydrogen-Bonded Sheet Structures
Research by Orozco et al. (2008) explored hydrogen-bonded sheet structures in morpholine derivatives, providing insights into electronic polarization and molecular bonding in these compounds (Orozco, Insuasty, Low, Cobo, & Glidewell, 2008).
Mechanism of Action
Mode of Action
It is possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Given the unknown targets and mode of action, it is challenging to predict the specific pathways this compound might influence .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
Without knowledge of the compound’s specific targets and mode of action, it is difficult to predict its potential effects .
Properties
IUPAC Name |
3-amino-3-methyl-1-morpholin-4-ylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,10)7-8(12)11-3-5-13-6-4-11/h3-7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBMIMGMJIDVNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N1CCOCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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